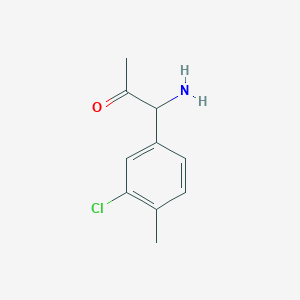![molecular formula C9H14BrFO2 B13042758 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[45]decane is a chemical compound with the molecular formula C9H15BrFO2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a bromomethyl and a fluoro group attached to a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable spirocyclic precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The fluoro group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane: Lacks the fluoro group, which may result in different reactivity and biological activity.
8-(Chloromethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
8-(Bromomethyl)-8-methyl-1,4-dioxaspiro[4.5]decane:
Uniqueness
The presence of both bromomethyl and fluoro groups in 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane imparts unique chemical properties, making it distinct from other similar compounds. These functional groups enable a wide range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C9H14BrFO2 |
|---|---|
Molecular Weight |
253.11 g/mol |
IUPAC Name |
8-(bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H14BrFO2/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h1-7H2 |
InChI Key |
WGZKOHMBLNAPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CBr)F)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
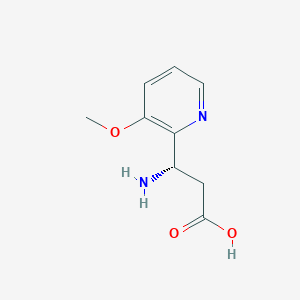
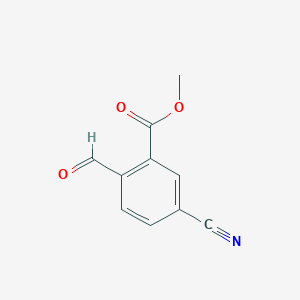
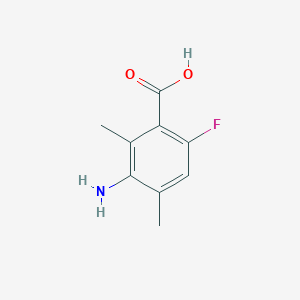
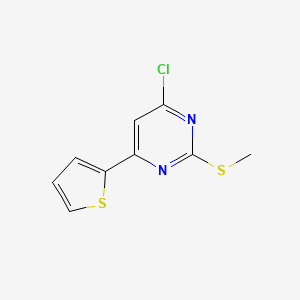
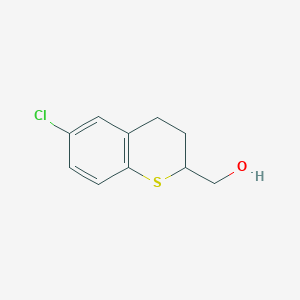
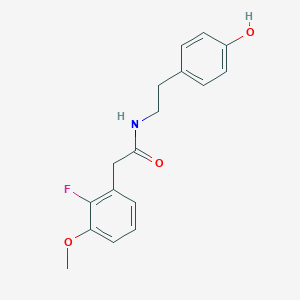
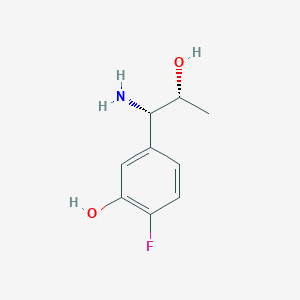
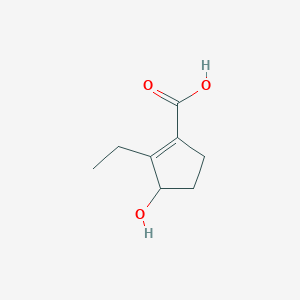
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
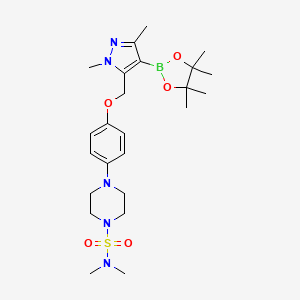
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
